![molecular formula C22H29AsSi B14493229 Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-86-5](/img/structure/B14493229.png)
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is an organoarsenic compound characterized by the presence of two 2-methylphenyl groups and a triethylsilyl-ethynyl group attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl derivatives with triethylsilyl-ethynyl reagents in the presence of an arsenic source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle arsenic compounds.
化学反应分析
Types of Reactions
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The triethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The triethylsilyl-ethynyl group may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar structural features but different reactivity and applications.
2,4,6-Tris(bis(trimethylsilyl)methyl)phenyl: A sterically demanding group used for kinetic stabilization of unstable compounds.
Uniqueness
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to the presence of both organoarsenic and triethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
63451-86-5 |
|---|---|
分子式 |
C22H29AsSi |
分子量 |
396.5 g/mol |
IUPAC 名称 |
bis(2-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
InChI 键 |
QCHUAOVMFJFACQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
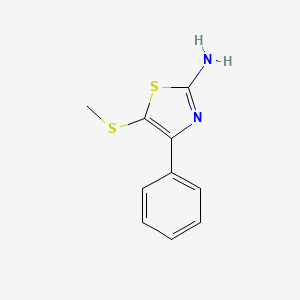

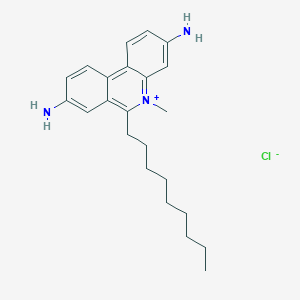
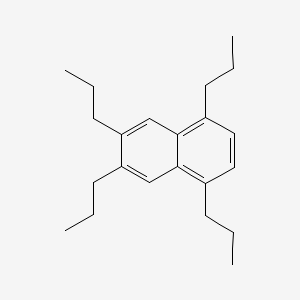
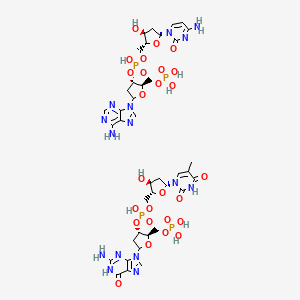
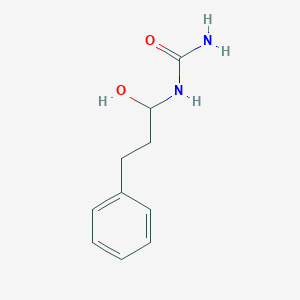
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
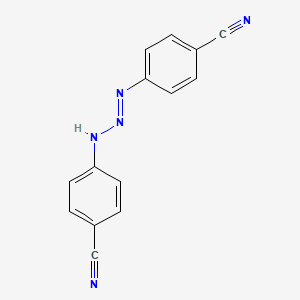
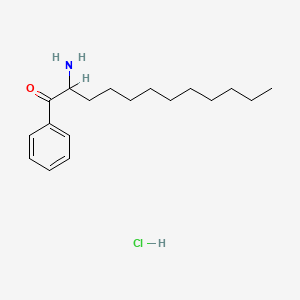
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
